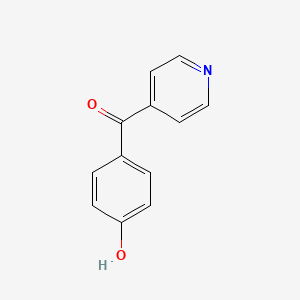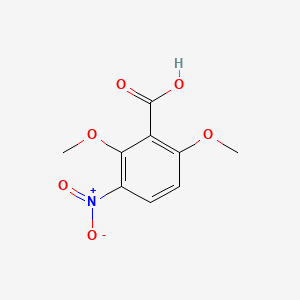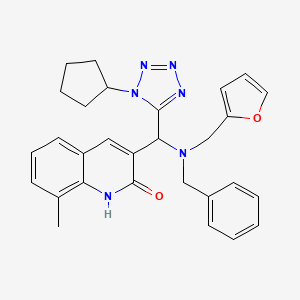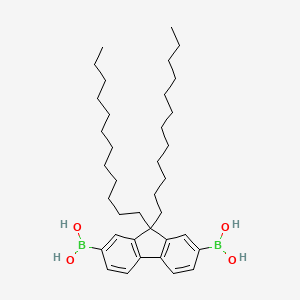
Dimethylamine hydroiodide
Descripción general
Descripción
Dimethylammonium iodide, also known as Dimethylamine hydroiodide, is a precursor for the DMAPbI3 2H-perovskite structure . Unlike its MAPbI3 analogue, it is stable under ambient conditions for several months . It has a relatively large optical gap (Eg ∼ 2.59 eV), indicating the conductivity of such material is ionic, instead of being electronic . It is used as an additive for the fabrication of perovskite-based solar cells .
Molecular Structure Analysis
The molecular formula of Dimethylamine hydroiodide is C2H8IN . It has a molecular weight of 173.00 g/mol . The chemical structure of Dimethylammonium iodide is available in the MSDS documentation .
Physical And Chemical Properties Analysis
Dimethylamine hydroiodide is a powder with a melting point of 153.85 °C . It has a molecular weight of 173.00 g/mol .
Aplicaciones Científicas De Investigación
Photovoltaic Applications
- Dimethylamine hydroiodide is used as an additive in the fabrication of perovskite-based solar cells .
- It improves the crystal phases and morphologies of the perovskite films, which affects the power conversion efficiency (PCE) of the optoelectronic devices .
- The surface properties of the perovskite are manipulated using dimethylamine hydroiodide and 1-[4-(Trifluoromethyl) phenyl] hydrazine hydrochloride (TFMPHC) synergistic system for inverted planar perovskite solar cells with a p-i-n device architecture .
- The results of experimental studies and theoretical calculations reveal that the dimethylamine hydroiodide and TFMPHC could be chemically coupled through N-H···F hydrogen bond, which could significantly enhance the binding force for the dimethylamine hydroiodide-TFMPHC system and the perovskites .
- The dimethylamine hydroiodide-TFMPHC system shows a stronger binding force with the perovskite than that of the single passivating agent, thereby improving the passivation effect of perovskite films .
- Meanwhile, the dimethylamine hydroiodide-TFMPHC treatment could make a more n-type perovskite surface, facilitating the charge extraction and reducing interfacial nonradiative recombination at the interface of the perovskite/electron transport layer .
- Due to a combination of the stronger binding force and hydrophobicity of trifluoromethyl, the dimethylamine hydroiodide-TFMPHC-based inverted perovskite solar cell shows superior photovoltaic performance and stability .
Energy Efficiency
- Dimethylamine hydroiodide is used as a greener alternative product designed for energy efficiency .
- It is used in the fabrication of perovskite-based solar cells, improving the crystal phases and morphologies of the perovskite films, which affect the power conversion efficiency of the optoelectronic devices .
Atmospheric Chemistry
- Dimethylamine (DMA) is an important alkyl amine species in cloud water over the northwest Atlantic .
- Data were gathered from the winter and summer 2020 deployments of the Aerosol Cloud meTeorology Interactions oVer the western ATlantic Experiment (ACTIVATE) on board the HU-25 Falcon .
- Higher levels of DMA were observed in the winter, especially during cold air outbreaks (CAOs), which was also the case for NO 3−, NH 4+, and non sea salt-SO 42− .
- This is in part due to a combination of low temperatures and offshore flow enhanced with continental pollutants such as from agriculture, industry, urban activity, and biomass burning .
- Unlike the inorganic acidic anions, oxalate was significantly correlated to DMA in summer and the winter in both CAO and non-CAO conditions, with a presumed reason being biomass burning supported by the consistent correlation between DMA and nss-K + in each season .
- The seasonal differences and enhancement in DMA during CAO conditions relative to non-CAO winter days motivates continued research into the partitioning behavior of DMA and its sources as amines play an important role in carbon and nitrogen cycles in the marine environment .
New Particle Formation
- Dimethylamine (DMA) plays a critical role in the rapid formation of iodic acid particles in marine areas .
- It can structurally stabilize iodic acid via hydrogen and halogen bonds, and the clustering process is energy barrierless .
- Moreover, DMA can enhance the formation rate of iodic acid clusters by five orders of magnitude, and its efficiency in promoting iodic acid cluster formation is much higher than that of NH3 .
- The proposed iodic acid-DMA nucleation mechanism may help to explain some missing sources of particles and, thus intensive marine new particle formation (NPF) events .
Atmospheric Chemistry
- Dimethylamine (DMA) is an important alkyl amine species in cloud water over the northwest Atlantic .
- Higher levels of DMA were observed in the winter, especially during cold air outbreaks (CAOs), which was also the case for NO 3−, NH 4+, and non sea salt-SO 42− .
- This is in part due to a combination of low temperatures and offshore flow enhanced with continental pollutants such as from agriculture, industry, urban activity, and biomass burning .
- Unlike the inorganic acidic anions, oxalate was significantly correlated to DMA in summer and the winter in both CAO and non-CAO conditions, with a presumed reason being biomass burning supported by the consistent correlation between DMA and nss-K + in each season .
- The seasonal differences and enhancement in DMA during CAO conditions relative to non-CAO winter days motivates continued research into the partitioning behavior of DMA and its sources as amines play an important role in carbon and nitrogen cycles in the marine environment .
Aqueous Chemistry
- Dimethylamine hydroiodide is used in the preparation of aqueous solutions for various chemical reactions .
- It reacts with nitrous acid in a fashion that provides a useful test for distinguishing primary, secondary and tertiary amines .
- 1°-Amines + HONO (cold acidic solution) → → Nitrogen Gas Evolution from a Clear Solution .
Safety And Hazards
Dimethylamine hydroiodide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
Dimethylamine hydroiodide is being explored for its potential in the fabrication of perovskite-based solar cells . The surface properties of the perovskite are manipulated using Dimethylamine hydroiodide and 1-[4-(Trifluoromethyl) phenyl] hydrazine hydrochloride (TFMPHC) synergistic system for inverted planar PSCs with a p-i-n device architecture . This manipulation improves the passivation effect of perovskite films, facilitates charge extraction, reduces interfacial nonradiative recombination, and enhances photovoltaic performance and stability .
Propiedades
IUPAC Name |
N-methylmethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLWMIFDJCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965349 | |
| Record name | N-Methylmethanamine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylammonium iodide | |
CAS RN |
51066-74-1 | |
| Record name | Methanamine, N-methyl-, hydriodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51066-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylammonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051066741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmethanamine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



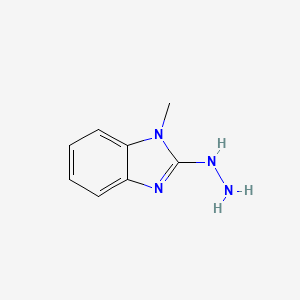
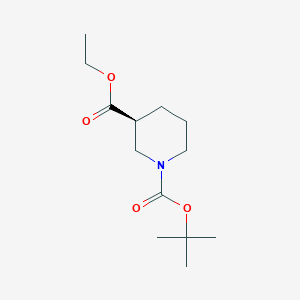
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)
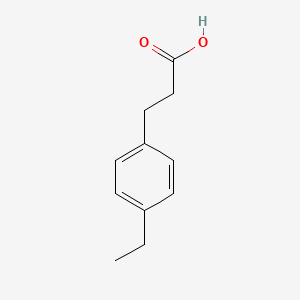
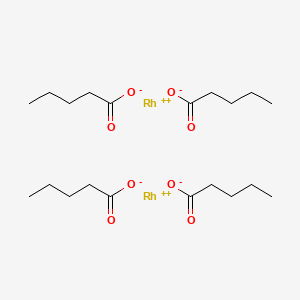
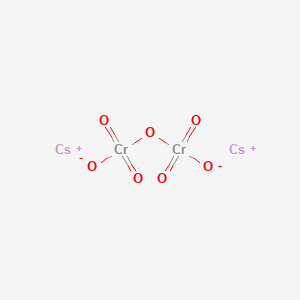
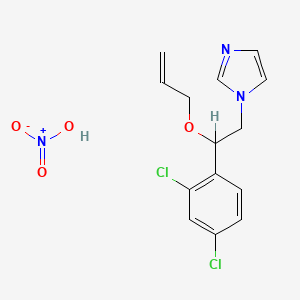

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
